1-(2-Methoxyethyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea
Description
1-(2-Methoxyethyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea is a synthetic urea derivative featuring a pyrazolo[1,5-a]pyridine core linked to a 2-methoxyethyl substituent via a urea bridge. Urea-based pyrazolo[1,5-a]pyridine derivatives are known for their role as kinase inhibitors, antimicrobial agents, or modulators of biological pathways due to their ability to engage in hydrogen bonding and π-π interactions with target proteins .
Properties
IUPAC Name |
1-(2-methoxyethyl)-3-pyrazolo[1,5-a]pyridin-5-ylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2/c1-17-7-5-12-11(16)14-9-3-6-15-10(8-9)2-4-13-15/h2-4,6,8H,5,7H2,1H3,(H2,12,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEINMLSJPGDIRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NC1=CC2=CC=NN2C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediates
The target molecule comprises two primary subunits: a pyrazolo[1,5-a]pyridin-5-yl moiety and a 2-methoxyethylurea group. Retrosynthetically, the molecule can be dissected into:
- Pyrazolo[1,5-a]pyridine-5-amine : A heterocyclic core synthesized via cyclization of aminopyridine derivatives.
- 2-Methoxyethyl isocyanate : An electrophilic reagent for urea bond formation.
Alternative routes may employ carbamate intermediates or utilize coupling agents to assemble the urea linkage.
Synthesis of Pyrazolo[1,5-a]pyridin-5-amine
The pyrazolo[1,5-a]pyridine scaffold is typically constructed through cyclocondensation reactions. Patent WO2017081641A1 describes a method using 5-aminopyridine-2-carboxylates treated with hydrazine derivatives under acidic conditions:
$$
\text{5-Aminopyridine-2-carboxylate} + \text{Hydrazine} \xrightarrow{\text{HCl, EtOH}} \text{Pyrazolo[1,5-a]pyridin-5-amine} \quad
$$
Key parameters include:
Preparation of 2-Methoxyethyl Isocyanate
2-Methoxyethyl isocyanate is synthesized via phosgenation of 2-methoxyethylamine. US9127013B2 outlines a safer protocol using triphosgene in dichloromethane:
$$
\text{2-Methoxyethylamine} + \text{Triphosgene} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}_2} \text{2-Methoxyethyl isocyanate} \quad
$$
Reaction Conditions :
- Molar Ratio : 1:1.2 (amine:triphosgene)
- Base : Triethylamine (2.5 equiv)
- Temperature : 0–5°C (to minimize side reactions)
- Yield : 85–90% after distillation
Urea Bond Formation
The final step involves coupling pyrazolo[1,5-a]pyridin-5-amine with 2-methoxyethyl isocyanate. WO2010048314A1 reports optimized conditions using polar aprotic solvents:
$$
\text{Pyrazolo[1,5-a]pyridin-5-amine} + \text{2-Methoxyethyl isocyanate} \xrightarrow{\text{DMF, 25°C}} \text{Target Compound} \quad
$$
Optimization Insights :
- Solvent : DMF > THF > Acetonitrile (DMF provides highest conversion)
- Catalyst : No catalyst required; reaction proceeds via nucleophilic attack
- Reaction Time : 12–24 hours
- Yield : 70–80% after column chromatography
Alternative Routes via Carbodiimide-Mediated Coupling
US8513263B2 discloses an alternative method using carbonyldiimidazole (CDI) to activate the amine for urea formation:
Activation :
$$
\text{Pyrazolo[1,5-a]pyridin-5-amine} + \text{CDI} \xrightarrow{\text{THF}} \text{Imidazolide Intermediate} \quad
$$Coupling :
$$
\text{Imidazolide Intermediate} + \text{2-Methoxyethylamine} \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound} \quad
$$
Advantages :
Comparative Analysis of Synthetic Methods
Key Observations :
- Direct isocyanate coupling offers higher yields but requires handling hazardous intermediates.
- CDI-mediated routes improve safety at the cost of slightly reduced efficiency.
Scalability and Industrial Considerations
Patent WO2017081641A3 highlights challenges in large-scale synthesis:
- Purification : Silica gel chromatography is replaced with recrystallization (ethanol/water) for cost efficiency.
- Side Reactions : Over-alkylation at the pyridine nitrogen is mitigated by stoichiometric control (amine:isocyanate = 1:1.05).
- Process Safety : Phosgene alternatives (e.g., triphosgene) reduce occupational hazards.
Characterization and Quality Control
The compound is characterized via:
Chemical Reactions Analysis
Urea Group Installation
The urea moiety is introduced through:
-
Isocyanate-Amine Coupling : Reacting pyrazolo[1,5-a]pyridin-5-amine with 2-methoxyethyl isocyanate in anhydrous solvents (e.g., THF or DCM) at 0–25°C .
-
Carbodiimide-Mediated Coupling : Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) to link 2-methoxyethylamine and pyrazolo[1,5-a]pyridine-5-carboxylic acid derivatives .
Table 1: Urea Formation Methods
| Method | Reagents/Conditions | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Isocyanate coupling | 2-Methoxyethyl isocyanate, TEA, DCM, 24 hr | 68 | 95 | |
| EDC-mediated coupling | EDC, HOBt, DMF, 12 hr | 72 | 98 |
Functionalization and Derivatization
-
N-Alkylation : The 2-methoxyethyl group can be introduced via alkylation of a primary amine intermediate using 2-methoxyethyl bromide under basic conditions (K₂CO₃, DMF) .
-
Ring Substitution : Electrophilic aromatic substitution (e.g., bromination) at the pyridine ring’s C3 position using NBS in AcOH .
Table 2: Key Reactions and Outcomes
| Reaction Type | Reagents | Position Modified | Yield (%) |
|---|---|---|---|
| N-Alkylation | 2-Methoxyethyl bromide, K₂CO₃ | Side chain | 65 |
| Bromination | NBS, AcOH | Pyridine C3 | 58 |
Mechanistic Insights
-
Cyclization : The pyrazolo[1,5-a]pyridine core forms via nucleophilic attack of the pyrazole NH₂ group on an α,β-unsaturated carbonyl, followed by dehydration .
-
Urea Formation : The isocyanate route proceeds through a stepwise nucleophilic addition-elimination mechanism, while carbodiimide coupling involves activation of the carboxylic acid to an active ester intermediate .
Analytical Characterization
Stability and Reactivity
Scientific Research Applications
1-(2-Methoxyethyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of optoelectronic devices, sensors, and other advanced materials
Mechanism of Action
The mechanism of action of 1-(2-Methoxyethyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations:
- Lipophilicity vs. In contrast, the methoxyethyl group in the target compound likely enhances solubility due to its polar ether moiety .
- Biological Activity : Fluorophenyl-substituted pyrazolo[1,5-a]pyrimidines () show potent anti-mycobacterial activity, suggesting that electron-withdrawing groups (e.g., F, Cl) enhance target binding. The methoxyethyl group, being electron-donating, may shift activity toward different targets (e.g., kinases) .
- Stability : The hydrochloride salt in improves stability under freezing conditions. The methoxyethyl group may confer moderate metabolic stability compared to esters or amides .
Pharmacokinetic and Toxicity Considerations
- Metabolism : Fluorinated analogs (e.g., ) show prolonged half-lives due to fluorine’s metabolic resistance. The methoxyethyl group may undergo oxidative demethylation, requiring structural optimization for stability .
- Toxicity : Urea derivatives generally exhibit low acute toxicity but may pose risks of renal accumulation. ’s compound includes a warning for H302 (harmful if swallowed), suggesting the need for toxicity profiling .
Biological Activity
1-(2-Methoxyethyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea is a compound belonging to the class of pyrazolo[1,5-a]pyridine derivatives. These compounds have garnered significant attention due to their diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and other therapeutic potentials.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrazolo[1,5-a]pyridine core with a methoxyethyl group and a urea moiety, which are crucial for its biological activity.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of pyrazolo[1,5-a]pyridine derivatives. For instance:
- In vitro Studies : The compound has shown promising results in various cancer cell lines. In particular, it demonstrated significant cytotoxic effects against Jurkat (T-cell leukemia), HeLa (cervical cancer), and MCF-7 (breast cancer) cells. The IC50 values for these cell lines were reported as follows:
- Mechanism of Action : The compound appears to induce cell cycle arrest in the sub-G1 phase, suggesting it may trigger apoptosis in cancer cells. Flow cytometry analysis confirmed these findings, indicating a decrease in viable cells over time with increasing concentrations of the compound .
Anti-inflammatory Activity
Pyrazolo[1,5-a]pyridine derivatives have also been explored for their anti-inflammatory properties:
- Inhibition of Inflammatory Mediators : Compounds in this class have been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha. This activity is critical for developing treatments for chronic inflammatory diseases .
Case Study 1: Anticancer Efficacy
In a recent study evaluating the efficacy of pyrazolo[1,5-a]pyridine derivatives, including this compound, researchers conducted an MTT assay across multiple cell lines. The results indicated that higher concentrations led to significantly lower viability rates in Jurkat cells after both 48 and 72 hours of treatment.
| Cell Line | Concentration (µM) | Viable Cells (%) at 48h | Viable Cells (%) at 72h |
|---|---|---|---|
| Jurkat | 5 | 54.58 | 37.68 |
| 10 | 40.11 | 13.83 | |
| 20 | 24.72 | 6.01 |
This data underscores the compound's potential as an effective anticancer agent through sustained exposure.
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory effects of pyrazolo[1,5-a]pyridine derivatives showed that these compounds could significantly reduce inflammation markers in animal models of arthritis. The study reported a marked decrease in paw edema and inflammatory cytokine levels following treatment with these compounds compared to controls .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
